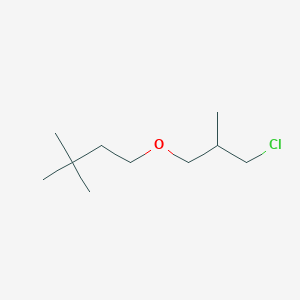
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane is an organic compound with a complex structure that includes a chlorinated propoxy group attached to a dimethylbutane backbone
Méthodes De Préparation
The synthesis of 1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane typically involves the reaction of 3-chloro-2-methylpropene with 3,3-dimethylbutanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while substitution with hydroxide may produce alcohols.
Applications De Recherche Scientifique
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving halogenated compounds.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on biological systems and its potential as a drug precursor.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The chlorinated propoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect biochemical pathways and cellular functions, making the compound useful in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane can be compared with similar compounds such as:
3-Chloro-2-methylpropene: A simpler compound with similar reactivity but lacking the dimethylbutane backbone.
3,3-Dimethylbutanol: Another related compound that serves as a precursor in the synthesis of this compound.
Other Halogenated Ethers: Compounds with similar structures but different halogen atoms or alkyl groups, which may exhibit different reactivity and applications.
Propriétés
Formule moléculaire |
C10H21ClO |
|---|---|
Poids moléculaire |
192.72 g/mol |
Nom IUPAC |
1-(3-chloro-2-methylpropoxy)-3,3-dimethylbutane |
InChI |
InChI=1S/C10H21ClO/c1-9(7-11)8-12-6-5-10(2,3)4/h9H,5-8H2,1-4H3 |
Clé InChI |
LELFQFCRDJVTOO-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCC(C)(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


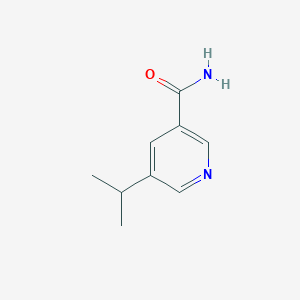
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)
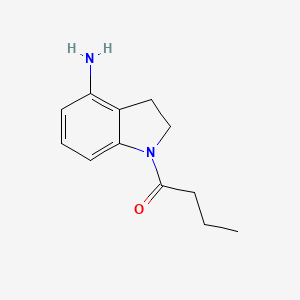
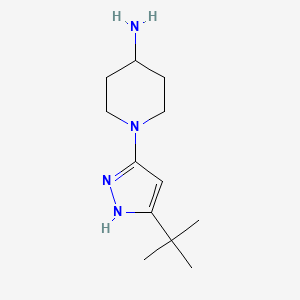
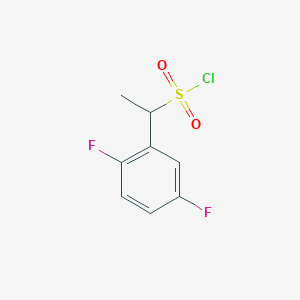
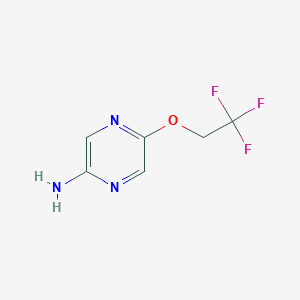

![6-Fluoro-2-methylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13653365.png)
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
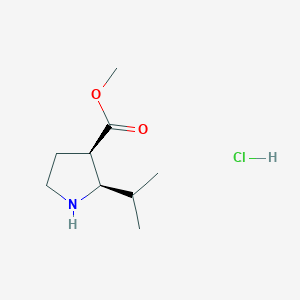
![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)
![5-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13653395.png)

